molecular formula C22H20N2O2S2 B3884355 (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3884355
M. Wt: 408.5 g/mol
InChI Key: IDYSZYJCWJAQBC-HNENSFHCSA-N
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Description

(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a synthetic chemical compound designed for research applications. It features a complex molecular architecture that incorporates two privileged medicinal chemistry scaffolds: the 1,3-dihydro-2H-indol-2-one (oxindole) and the 4-thioxo-1,3-thiazolidinone . The oxindole core is a structurally significant framework found in numerous compounds with a broad spectrum of biodynamic activities. Derivatives of this structure have been reported to exhibit antitubercular, antibacterial, and antifungal properties in preclinical studies . Furthermore, the oxindole scaffold is widely investigated in oncology research for its potential as a kinase inhibitor . The 1-pentyl chain substituent on the indole nitrogen may influence the compound's lipophilicity and biomembrane permeability, which are critical parameters for biological activity. This combination of structural features makes the compound a valuable candidate for investigative applications in medicinal chemistry and drug discovery. Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a reference standard in bioactivity screening assays to explore new therapeutic possibilities. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety practices.

Properties

IUPAC Name

(5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)19-21(26)24(22(27)28-19)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYSZYJCWJAQBC-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenyl-2-thioxo-1,3-thiazolidine with 1-pentyl-1,3-dihydro-2H-indol-2-one under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidine and indole derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its activity against specific diseases or conditions, such as cancer, inflammation, or infections.

Industry

Industrially, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism by which (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The thiazolidine and indole rings may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name / ID Substituents (Thiazolidinone/Indole) Molecular Formula Key Features
Target Compound 3-phenyl, 1-pentyl C22H20N2O2S2 Enhanced lipophilicity due to pentyl chain; phenyl stabilizes π-conjugation.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-methylbenzylidene, 3-phenyl C17H14N2OS2 Methylbenzylidene introduces steric hindrance; reduced solubility.
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 2-furylmethyl C17H13N3O2S2 Furyl group enhances electron-richness; potential for H-bonding interactions.
(3Z)-3-[3-(2-Fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one 2-fluorophenyl, 1-methyl C19H14FN3O2S2 Fluorine increases electronegativity and metabolic stability.
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one 3-chlorophenyl, 5-nitro C18H11ClN4O3S2 Chloro and nitro groups enhance electrophilicity; may improve bioactivity.
(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one 3-isobutyl, 1-methyl C17H19N3O2S2 Isobutyl chain increases hydrophobicity; methyl limits steric bulk.
(3Z)-3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one 2-phenyl (no thioxo) C17H12N2O2S Absence of thioxo group reduces sulfur-mediated reactivity.

Structural and Electronic Analysis

Substituent Effects on Chemical Environment

  • Thiazolidinone Modifications: The thioxo (C=S) group in the target compound (vs. C=O in ) enhances electron delocalization and susceptibility to nucleophilic attack . Halogenated phenyl groups (e.g., 2-fluoro in , 3-chloro in ) increase electronegativity, altering dipole moments and solubility .
  • Indole Substituents: The pentyl chain in the target compound improves membrane permeability compared to shorter alkyl chains (e.g., methyl in ) .

NMR Spectral Comparisons

Evidence from NMR studies (Figure 6 in ) highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly shift proton chemical shifts. For example:

  • Target compound vs. Rapa analogs: Differences in regions A/B correlate with pentyl and phenyl substituents, confirming their influence on the indole-thiazolidinone junction .
  • Furylmethyl vs. phenyl : The furan oxygen in creates distinct deshielding effects in region B, detectable via δ~7.5–8.0 ppm shifts .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The pentyl chain in the target compound increases logP compared to methyl/isobutyl analogs, favoring passive cellular uptake .
  • Solubility : Polar groups (e.g., nitro in , furyl in ) improve aqueous solubility but may reduce bioavailability .

Reactivity and Stability

  • Thioxo vs. oxo : The C=S group in the target compound and analogs facilitates tautomerization and metal coordination, unlike the oxo derivative in .
  • Electrophilic Substitution : Chloro and nitro groups in enhance reactivity toward nucleophiles, useful in prodrug design .

Biological Activity

The compound (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological properties, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H26N4O3S2C_{21}H_{26}N_{4}O_{3}S_{2} with a molecular weight of 446.6 g/mol. The structure includes a thiazolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, a related class of compounds demonstrated significant activity against various bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating potent antimicrobial effects . Similar activity profiles are expected for the compound due to structural similarities.

Synthesis and Characterization

The synthesis of thiazolidinone derivatives often involves solid-phase approaches that allow for rapid generation and screening of compounds. For example, a study reported the synthesis of various dipeptide-thiazolidinone hybrids with improved solubility and activity against T3SS . These methodologies could be adapted for synthesizing and testing the biological activity of the target compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone core have been shown to enhance solubility and potency . Investigating how changes to the phenyl and indole moieties affect activity could provide insights into developing more effective derivatives.

Data Tables

Biological Activity Reported MIC (μmol/mL) Reference
Antimicrobial10.7 - 21.4
T3SS InhibitionNot quantified

Q & A

Q. What are the critical steps for synthesizing (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one, and how can yield/purity be optimized?

The synthesis involves multi-step reactions, typically starting with the condensation of thiazolidinone and indole precursors. Key steps include:

  • Cyclocondensation : Formation of the thiazolidinone core under reflux with solvents like ethanol or DMF. Temperature control (±2°C) is critical to avoid side products .
  • Knoevenagel Reaction : Introducing the pentyl-indole moiety via a methylene bridge. Catalysts such as piperidine or acetic acid enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitoring via TLC or HPLC ensures minimal by-products .

Q. How can structural confirmation of this compound be achieved?

Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl, pentyl groups) and Z-configuration of the methylene bridge .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ = 463.12 vs. observed 463.11) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the (3Z) configuration .

Q. What are the primary biological targets or assays for this compound?

Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer Screening : MTT assays (IC₅₀ values in HeLa or MCF-7 cell lines) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 IC₅₀ < 1 µM) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in cell lines, serum concentration, or incubation time. Standardize protocols (e.g., RPMI-1640 media, 48h incubation) .
  • Compound Stability : Test stability under assay conditions (pH 7.4, 37°C) via HPLC. Degradation products may skew results .
  • Orthogonal Assays : Validate findings using SPR (binding affinity) or transcriptomics (pathway analysis) .

Q. What strategies improve selectivity for therapeutic targets (e.g., cancer vs. microbial)?

  • Structural Modifications :
    • Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance anticancer activity .
    • Introduce hydrophilic groups (e.g., -COOH) to improve antimicrobial selectivity .
  • Molecular Docking : Use AutoDock Vina to predict binding to EGFR (anticancer) or DNA gyrase (antimicrobial). Validate with mutagenesis studies .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
    • CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
  • In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and histopathological analysis .

Data Contradiction & Methodological Analysis

Q. Why do synthetic yields vary significantly across studies (30–85%)?

Variations arise from:

  • Catalyst Choice : Piperidine (yield 70–85%) vs. no catalyst (yield <40%) .
  • Solvent Polarity : Ethanol (optimal for indole-thiazolidinone coupling) vs. DMF (risk of over-condensation) .
  • Workup Timing : Premature quenching reduces yields by 20–30% .

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; δ 7.2–7.4 ppm (aromatic protons) may shift by 0.1–0.3 ppm .
  • Tautomerism : Thioxo-thiazolidinone tautomers can alter ¹³C NMR signals (e.g., C=O at 170 vs. 175 ppm). Use variable-temperature NMR to confirm .

Comparative Analysis of Structural Analogs

Analog Structural Feature Key Activity Reference
Compound A4-Fluorobenzyl substituentEnhanced COX-2 inhibition (IC₅₀ = 0.8 µM)
Compound BIsobutoxy-phenyl groupImproved metabolic stability (t₁/₂ = 120 min)
Compound CNitro-substituted phenylAnticancer (HeLa IC₅₀ = 12 µM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

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